百济神州-283

描述

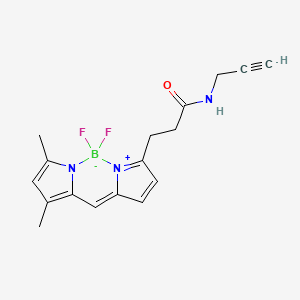

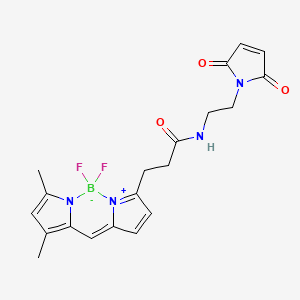

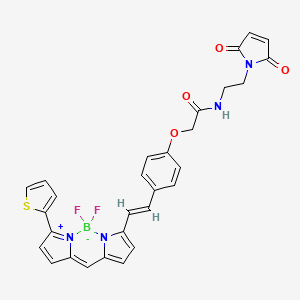

Beigene-283, also known as Lifirafenib or BGB-283, is an investigational novel small molecule inhibitor of the RAF protein . It was designed to inhibit both monomeric and dimeric RAF inhibition activities . Lifirafenib has demonstrated antitumor activity in preclinical models and in cancer patients with tumors harboring BRAF V600E mutations and non-V600E BRAF mutations, as well as KRAS/NRAS mutations .

科学研究应用

在晚期卵巢癌中的应用:一项研究的初步结果表明,在晚期卵巢癌患者中使用抗 PD-1 单克隆抗体 BGB-A317。这项研究是在百济神州的参与下进行的 (Meniawy 等人,2017)。

药物开发中的创业努力:百济神州的创始人方建民和王晓东一直致力于推进肿瘤药物研究,百济神州专注于开发用于癌症和其他疾病的生物药物 (Tremblay,2017)。

生物药物研发基地:百济神州与中国广州政府合作建设生物药物基地,支持肿瘤药物的成长和发展 (Tremblay,2017)。

帕米帕利获批:百济神州研发的帕米帕利在中国获批,用于治疗既往接受过化疗的生殖系 BRCA 突变相关复发性晚期卵巢癌、输卵管癌或原发性腹膜癌 (Markham,2021)。

蛋白质疗法的开发:百济神州与 Ambrx 达成协议,开发使用非典型氨基酸的蛋白质疗法,这代表了药物开发的另一项重大应用 (Cross,2019)。

生物制剂生产基地:百济神州与广州 GET 控股有限公司合资建设生产基地,凸显了百济神州对中国生物制剂生产和开发的承诺 (Francisco,2017)。

与新基合作:新基与百济神州合作开发一种毒性较小的 CTLA4 抗体,用于癌症免疫治疗,突显了其在推进癌症治疗技术中的作用 (McCoy,2017)。

与百奥泰合作:百济神州与百奥泰合作开发一种毒性较小的 CTLA4 抗体,用于癌症免疫治疗,突显了其在推进癌症治疗技术中的作用 (Cross,2019)。

安进的投资:安进对百济神州的投资反映了后者在生物技术和抗癌药物开发领域的意义。此次合作旨在推进药物开发和扩大市场覆盖面 (Cross,2019)。

作用机制

Beigene-283, or Lifirafenib, is designed to inhibit both monomeric and dimeric RAF inhibition activities . It potently inhibits RAF family kinases and EGFR activities in biochemical assays . In vitro, Beigene-283 potently inhibits BRAF V600E-activated ERK phosphorylation and cell proliferation . It demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harboring BRAF V600E and EGFR mutation/amplification .

安全和危害

未来方向

Beigene-283 is currently being studied in Phase 1 trials for the treatment of cancers with aberrations in the mitogen-activated protein kinase (MAPK) pathway, including BRAF gene mutations and KRAS/NRAS gene mutations where first-generation BRAF inhibitors are not effective . The future directions of Beigene-283 will likely depend on the results of these ongoing clinical trials.

属性

IUPAC Name |

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFVZQXSRKHBM-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beigene-283 | |

CAS RN |

1446090-79-4 | |

| Record name | Lifirafenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifirafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIFIRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

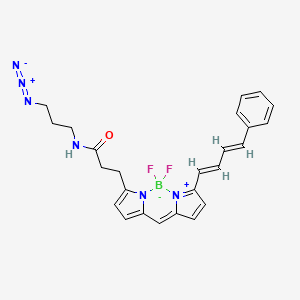

![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)

![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)